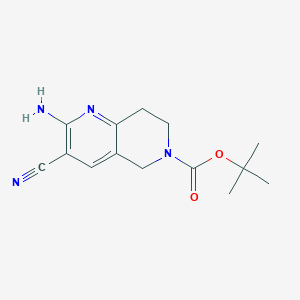

![molecular formula C23H22N2O4S B2542673 N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 941871-13-2](/img/structure/B2542673.png)

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide

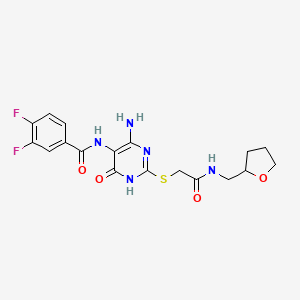

The compound N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a derivative of benzamide with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antitumor and neuroleptic activities . The presence of the sulfamoyl group is a common feature in many biologically active compounds, such as sulpiride, which is known for its neuroleptic activity .

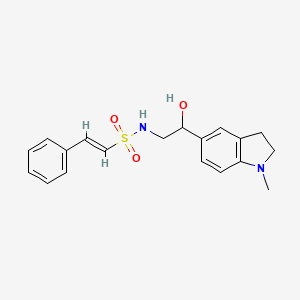

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of sulphonamide derivatives with various reagents to afford compounds with different substituents on the benzamide moiety . For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to acryloyl(phenyl)benzenesulfonamide derivatives . Further chemical reactions with hydrazine hydrate, hydroxylamine, thiosemicarbazide, or heterocyclic amines can yield a variety of novel sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, which provide information on the crystalline system, lattice constants, and space group . Density functional theory (DFT) calculations, including B3LYP level with 6-31G+(d,p) basis set, are used to predict the molecular geometry and vibrational frequencies, which are often in good agreement with experimental data . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated using DFT .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on the functional groups present. The reactivity of these compounds towards different nucleophiles can lead to the formation of novel benzene sulfonamide compounds . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be investigated to estimate the chemical reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using experimental tests like the DPPH free radical scavenging test . Spectroscopic methods, including IR, NMR, and UV-Vis, are used to characterize the synthesized compounds and confirm their structures . Theoretical studies, such as frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties, provide insights into the electronic and optical behavior of these compounds .

Applications De Recherche Scientifique

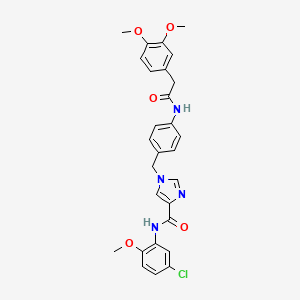

Synthesis and Biological Evaluation

Synthesis Methods : Novel derivatives of benzenesulfonamide, including compounds with structural similarities to N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide, have been synthesized through various chemical reactions. These methods aim to create compounds with enhanced biological activities by modifying the chemical structure, such as introducing different functional groups or changing the molecular conformation (Fahim & Shalaby, 2019).

Biological Activities : These synthesized compounds have been evaluated for their potential antimicrobial and antitumor activities. Some of the derivatives exhibited excellent in vitro antitumor activity against specific cell lines, indicating their potential use in cancer treatment. Additionally, the antimicrobial evaluation of certain derivatives showed moderate to potent activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Lahtinen et al., 2014).

Potential Therapeutic Uses

Anticancer Properties : Certain chlorinated derivatives of benzenesulfonamide compounds have shown significant antitumor activities against liver and breast cancer cell lines (HepG2 and MCF-7), providing a basis for further development into anticancer agents. The detailed molecular docking and density functional theory (DFT) calculations support their potential mechanism of action at the molecular level (Fahim & Shalaby, 2019).

Antimicrobial Effectiveness : The synthesized sulfanilamide derivatives have been tested for antibacterial and antifungal activities, revealing specific derivatives' effectiveness against a range of microbial strains. This suggests their potential application in treating infections caused by these microorganisms (Lahtinen et al., 2014).

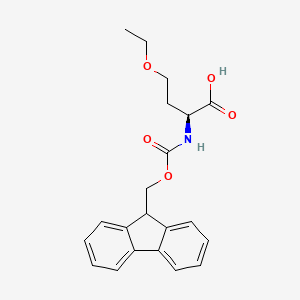

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-25(21-7-5-4-6-8-21)30(28,29)22-15-11-19(12-16-22)23(27)24-20-13-9-18(10-14-20)17(2)26/h4-16H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVKCDWBLNTGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2542590.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)